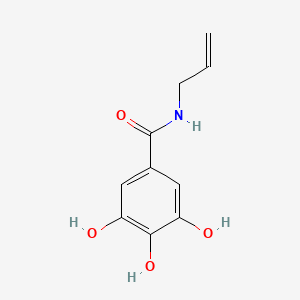
Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl-: This compound is characterized by the presence of three hydroxyl groups on the benzene ring and an acrylamide group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- typically involves the reaction of gallic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It is also investigated for its role in enzyme inhibition and interaction with biomolecules .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is used in the production of polymers and resins. Its reactivity with various monomers makes it valuable in material science .
Mécanisme D'action
The mechanism of action of Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The acrylamide group can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Benzamide, 3,4,5-trimethoxy-: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
Benzamide, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-2-propen-1-yl-: This compound contains an isoxazole ring, which imparts unique biological activities.
Benzamide, 3,4,5-trihydroxy-N-2-propyn-1-yl-: Similar to the target compound but with a propynyl group instead of a propenyl group, affecting its reactivity and applications.
Uniqueness: Benzamide, 3,4,5-trihydroxy-N-2-propen-1-yl- is unique due to the presence of both hydroxyl and acrylamide groups, which confer a combination of reactivity and biological activity. This makes it versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h2,4-5,12-14H,1,3H2,(H,11,15) |
Clé InChI |
QZFCTXMSCIDJHN-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


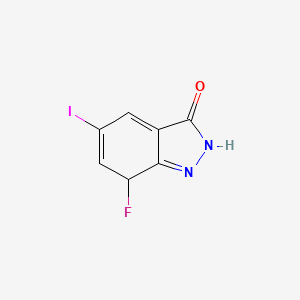

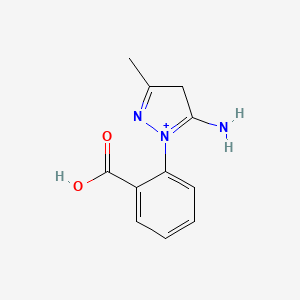

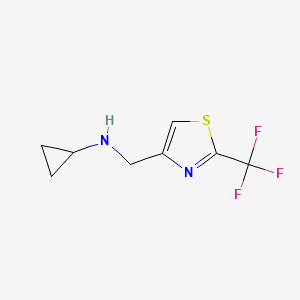

![Acetamide, 2,2-dichloro-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12327645.png)
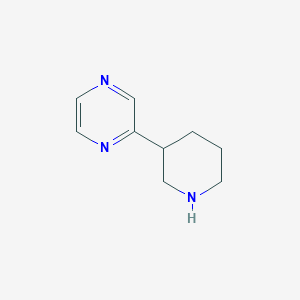
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
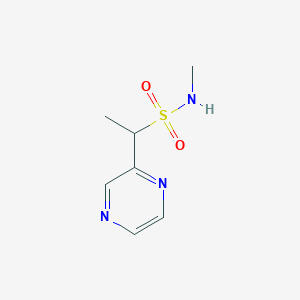
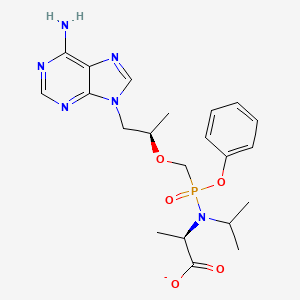
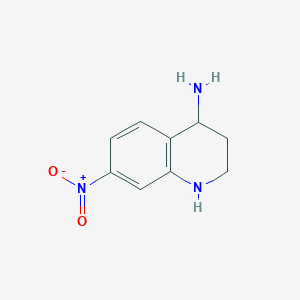
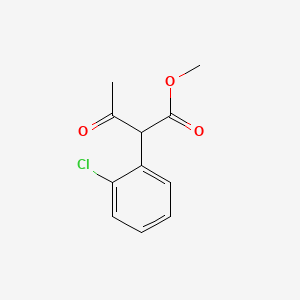
![(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)
